molecular formula C9H16N4OS B8349083 Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- CAS No. 132304-28-0

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-

Cat. No. B8349083
M. Wt: 228.32 g/mol
InChI Key: OPFDIOZHPDHTOF-UHFFFAOYSA-N
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Patent
US09242989B2

Procedure details

A mixture of AK-3 (1.0 g, 3.7 mmol), MgO (600 mg, 14.9 mmol), trifluoroacetamide (839 mg, 7.4 mmol), and Rh(II) acetate dimer (115 mg, 0.26 mmol) in DCM (10 mL) is added (diacetoxyiodo)benzene (1.79 g, 5.6 mmol). The mixture is stirred at rt for 18 h and then concentrated under reduced pressure. The resultant residue is dissolved in MeOH, filtered through a pad of diatomaceous earth and to it, K2CO3 (2.55 g, 18.6 mmol) is added. The mixture is stirred at rt for 18 h and is concentrated under reduced pressure. The resultant residue is purified by SiO2 flash chromatography to yield AK-4.
Name
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
839 mg
Type
reactant
Reaction Step One
[Compound]
Name
Rh(II) acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Name
Quantity
2.55 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[CH2:3][C:4]1[S:8][C:7]([NH:9]C(CN(C)C)=O)=[N:6][N:5]=1.F[C:17](F)(F)[C:18]([NH2:20])=O.[C:23](OI(C1C=CC=CC=1)OC(=O)C)(=O)[CH3:24].[C:38]([O-:41])([O-])=O.[K+].[K+].[CH2:44](Cl)Cl>>[CH3:17][CH2:18][N:20]([CH2:44][C:38]([NH:9][C:7]1[S:8][C:4]([CH3:3])=[N:5][N:6]=1)=[O:41])[CH2:23][CH3:24] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCCC1=NN=C(S1)NC(=O)CN(C)C
Name
MgO
Quantity
600 mg
Type
reactant
Smiles
Name
Quantity
839 mg
Type
reactant
Smiles
FC(C(=O)N)(F)F
Name
Rh(II) acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.79 g
Type
reactant
Smiles
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
Step Three
Name
Quantity
2.55 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue is dissolved in MeOH
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The mixture is stirred at rt for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue is purified by SiO2 flash chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CCN(CC)CC(=O)NC1=NN=C(S1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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